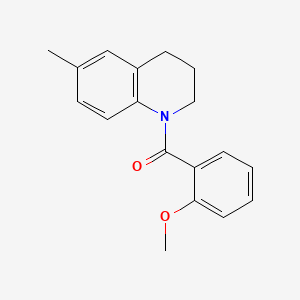
2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDDP belongs to the class of acrylamide derivatives and has shown promising results in various research fields, including cancer research, neuroscience, and drug discovery.
作用機序
The mechanism of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and repair. 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to bind to DNA, forming adducts that prevent the replication and transcription of DNA. This leads to cell cycle arrest and eventual cell death. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to induce oxidative stress, which can further contribute to its anti-cancer properties.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide can modulate the activity of various enzymes and signaling pathways, including MAPK and PI3K/Akt. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide for laboratory experiments is its relatively straightforward synthesis. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been extensively studied, and its properties and mechanisms of action are well-understood. However, one of the limitations of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is its toxicity, which can make it difficult to work with in laboratory settings. Furthermore, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to have limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide. One area of interest is in the development of novel cancer therapies that incorporate 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has shown potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Furthermore, there is ongoing research into the development of new synthetic routes for 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide that may improve its solubility and reduce its toxicity.
Conclusion
In conclusion, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is a promising chemical compound that has shown potential in various scientific research fields. Its anti-cancer properties, as well as its modulatory effects on various biochemical and physiological pathways, make it a potential candidate for the development of novel therapeutic agents. However, further research is needed to fully understand the mechanisms of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide and to explore its potential applications in other areas of research.
合成法
The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide involves the reaction between 2,4-dimethoxybenzaldehyde, pyrrole, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by the addition of acrylonitrile to form the final product. The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is in the field of cancer research. Studies have shown that 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Furthermore, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-5-6-14(15(9-13)22-2)19-16(20)11(10-17)8-12-4-3-7-18-12/h3-9,18H,1-2H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKRJNCDCNTCIW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CN2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CN2)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5442028.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5442036.png)
![8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5442055.png)
![8-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5442065.png)
![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-[5-(4-methylphenyl)-2-furyl]propanamide](/img/structure/B5442066.png)
![ethyl 5-(4-chlorophenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442074.png)
![5-fluoro-2-(1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5442081.png)
![1-(3-chlorobenzyl)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B5442082.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5442089.png)
![1-(3,4-dichloro-2-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5442091.png)
![3-benzyl-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442100.png)

![N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide](/img/structure/B5442124.png)